PHA-665752-d8 Hydrate is a selective small-molecule inhibitor of the c-Met receptor tyrosine kinase, which plays a crucial role in various cellular processes, including proliferation, survival, and migration. This compound has garnered interest for its potential therapeutic applications in cancer treatment, particularly in tumors exhibiting aberrant c-Met signaling.
PHA-665752-d8 Hydrate is derived from the original PHA-665752 compound developed by Pfizer, Inc. It belongs to the class of kinase inhibitors specifically targeting the c-Met pathway. This compound is classified under small-molecule inhibitors that modulate intracellular signaling pathways involved in tumorigenesis and metastasis.
The synthesis of PHA-665752-d8 Hydrate involves several steps that typically include the following:
The detailed synthetic pathway may vary based on specific laboratory protocols and available reagents.
PHA-665752-d8 Hydrate has a complex molecular structure characterized by its unique arrangement of atoms that confer its inhibitory properties against c-Met. The compound's structure can be represented as follows:
The presence of deuterium (D) isotopes in the structure is significant for studies involving metabolic tracking and pharmacokinetics.
PHA-665752-d8 Hydrate participates in various chemical reactions that are critical for its mechanism of action:
These reactions highlight the compound's role as a therapeutic agent in cancer treatment.
The mechanism of action for PHA-665752-d8 Hydrate involves several key processes:
This multi-faceted mechanism underscores its potential effectiveness as an anti-cancer agent.
PHA-665752-d8 Hydrate exhibits several notable physical and chemical properties:
These properties are essential for its formulation and application in scientific research.
PHA-665752-d8 Hydrate has several applications in scientific research:
These applications highlight the relevance of PHA-665752-d8 Hydrate in advancing cancer therapeutics and understanding tumor biology.
PHA-665752-d8 Hydrate is a deuterated, hydrated crystalline form of the potent c-Met tyrosine kinase inhibitor PHA-665752. The compound features deuterium atoms at eight strategic positions (typically methyl/methylene groups) and incorporates water molecules in its crystal lattice. This molecular engineering aims to enhance metabolic stability while leveraging solid-state advantages of hydrate forms. As a research tool, it enables precise pharmacokinetic tracing and improved physicochemical behavior in preclinical models of cancers driven by c-Met dysregulation—including non-small cell lung cancer (NSCLC), neuroblastoma, and gastric carcinomas [1] [7] [10].
The evolution of c-Met inhibitors originated with non-selective kinase modulators like K252a, progressing to selective ATP-competitive agents. PHA-665752 emerged as a second-generation inhibitor featuring an indolin-2-one core optimized for c-Met specificity. Key milestones include:
Table 1: Evolution of Select c-Met Inhibitors
Compound | c-Met IC₅₀ (nM) | Selectivity Profile | Development Stage |
---|---|---|---|
K252a | >1,000 | Pan-kinase | Research tool |
SU-11274 | 10–100 | Moderate (e.g., inhibits ALK) | Preclinical |
PHA-665752 | 9 | High (>50× vs. 200+ kinases) | Preclinical/Research |
Crizotinib | 8–20 | Targets ALK, ROS1 | FDA-approved |
Deuterium incorporation at metabolically vulnerable sites (e.g., C–H bonds prone to oxidative cleavage) leverages the kinetic isotope effect (KIE) to slow hepatic metabolism. PHA-665752-d8 substitutes eight hydrogen atoms with deuterium, primarily at aliphatic positions influencing oxidative dealkylation pathways. This modification:
Table 2: Deuterium Labeling Effects on Pharmacokinetic Parameters
Parameter | Non-deuterated Analogs | Deuterated Analogs | Impact |
---|---|---|---|
Metabolic Half-life | Short (e.g., 2–4 h) | Extended (e.g., 6–20 h) | Reduced dosing frequency |
Clearance Rate | High | Reduced by 30–70% | Higher bioavailability |
Reactive Metabolites | Significant | Diminished | Mitigated organ toxicity risks |
Hydrate formation—where water molecules integrate into the API crystal lattice—critically influences solid-state properties. PHA-665752-d8 Hydrate exemplifies two key hydrate categories:
For PHA-665752-d8 Hydrate, hydration confers:
Table 3: Hydrate vs. Anhydrous Crystal Properties
Property | Anhydrous Form | Hydrate Form | Pharmaceutical Impact |
---|---|---|---|
Solubility | Variable (often lower) | Higher initial dissolution | Improved bioavailability |
Stability at 25°C/60% RH | Prone to moisture uptake | Maintains crystallinity | Shelf-life extension |
Tabletability | Brittle crystals | Plastic deformation | Manufacturing ease |
Hydration Sensitivity | Low | High (dehydration risks) | Requires controlled packaging |
CAS No.: 1981-49-3
CAS No.: 3779-62-2
CAS No.: 19275-47-9
CAS No.: 1356964-77-6
CAS No.:
CAS No.: